molecular formula C17H13ClN4O5S2 B2660626 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide CAS No. 865176-51-8

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide

Cat. No.: B2660626
CAS No.: 865176-51-8
M. Wt: 452.88
InChI Key: BZSVSCDTHHFZOA-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance in Heterocyclic Medicinal Chemistry

The benzothiazole scaffold is a privileged structure in drug discovery due to its aromatic stability, hydrogen-bonding capacity, and compatibility with diverse substitution patterns. In this compound, the benzothiazole ring is fused to a sulfonamide group at position 6, creating a planar, electron-deficient region that enhances interactions with enzymatic active sites. The sulfonamide moiety (–SO~2~NH~2~) introduces hydrogen-bond donor and acceptor sites, which are critical for binding to targets such as carbonic anhydrases or bacterial dihydropteroate synthases.

The 3-allyl substituent on the thiazolidine ring introduces conformational flexibility, allowing the molecule to adopt binding poses inaccessible to rigid analogs. This allyl group may also participate in hydrophobic interactions or act as a metabolic handle for prodrug strategies. The 5-chloro-2-nitrobenzamide fragment extends perpendicularly from the benzothiazole core, with the nitro group (–NO~2~) at position 2 exerting strong electron-withdrawing effects that polarize the amide bond. This polarization enhances the electrophilicity of the carbonyl group, potentially facilitating nucleophilic attacks in covalent inhibition mechanisms.

A comparative analysis of structurally related compounds reveals key design principles:

Feature Role in Target Engagement Example Analogues
Benzothiazole core π-π stacking with aromatic residues Evtachem EVT-3889580
Sulfonamide group Hydrogen bonding to catalytic sites Antidiabetic sulfamoyl benzamides
Nitro substituent Electron withdrawal & redox modulation Anti-tubercular nitrobenzamides

Pharmacological Relevance of Benzothiazole-Sulfonamide Hybrid Architectures

Benzothiazole-sulfonamide hybrids represent a convergent strategy in multitarget drug design. The sulfonamide group’s ability to inhibit carbonic anhydrases complements the benzothiazole core’s propensity to interact with neurological targets, as demonstrated by histamine H~3~ receptor ligands. In the subject compound, this hybrid architecture may enable dual inhibition of enzymes involved in microbial folate synthesis (via sulfonamide) and bacterial cell wall biosynthesis (via nitrobenzamide).

Recent studies on analogous structures highlight three pharmacological mechanisms:

  • Antimicrobial Action : Nitrobenzamide derivatives disrupt mycobacterial ATP synthesis through nitroreductase-mediated redox cycling, generating reactive oxygen species.
  • Antidiabetic Potential : Sulfamoyl benzamides like compound 5o inhibit α-glucosidase and α-amylase at IC~50~ values 4–6 times lower than acarbose, suggesting similar activity for the subject compound.
  • Neuroprotective Effects : Benzothiazole-based multitarget ligands exhibit cholinesterase inhibition (IC~50~ = 1.6–6.7 µM) alongside histamine receptor modulation, a profile potentially accessible through structural analogs.

The allyl substituent’s role in pharmacokinetic optimization is noteworthy. Compared to methyl or propyl groups, the allyl chain may reduce hepatic clearance by introducing a site for epoxidation—a metabolic pathway that can be engineered to prolong half-life.

Positional Isomerism and Geometric Configuration in Bioactive Thiazolidine Derivatives

The Z-configuration of the imine bond in (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide imposes strict spatial constraints on the molecule’s topology. Molecular modeling suggests that this geometry positions the nitro group 3.2 Å from the sulfonamide oxygen, creating a dipole moment that stabilizes interactions with positively charged enzymatic pockets. Reversal to the E-isomer would increase this distance to 5.7 Å, disrupting electrostatic complementarity.

Positional isomerism of the chloro and nitro substituents significantly impacts bioactivity. In the 5-chloro-2-nitro arrangement, the chlorine atom occupies a meta position relative to the amide linkage, allowing resonance stabilization of the negative charge developed during nucleophilic attack. By contrast, 2-chloro-5-nitro analogs exhibit reduced stability due to unfavorable ortho effects between the nitro group and amide oxygen.

Quantum mechanical calculations (DFT/B3LYP/6-311+G**) reveal that the allyl group’s conformation influences the compound’s electrostatic potential surface. The lowest-energy conformation places the allyl double bond coplanar with the benzothiazole ring, minimizing steric clash with the sulfonamide group. This alignment creates a contiguous hydrophobic surface spanning 8.9 Å, optimal for binding to protein clefts with aromatic side walls.

Properties

IUPAC Name

5-chloro-2-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O5S2/c1-2-7-21-14-6-4-11(29(19,26)27)9-15(14)28-17(21)20-16(23)12-8-10(18)3-5-13(12)22(24)25/h2-6,8-9H,1,7H2,(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSVSCDTHHFZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation, typically using chlorosulfonic acid followed by neutralization with ammonia or an amine.

    Allylation: The allyl group is introduced through an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under basic conditions.

    Nitration and Chlorination: The final steps involve nitration and chlorination to introduce the nitro and chloro groups, respectively. These reactions are typically carried out using nitric acid and thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

    Hydrolysis: The sulfamoyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Azides, thiols, or other nucleophile-substituted derivatives.

    Hydrolysis: Sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Medicine

In medicine, this compound is of interest for its potential anticancer and antimicrobial properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ability to form stable complexes with proteins suggests it may inhibit enzyme activity or disrupt protein-protein interactions. The nitro group could also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core scaffolds and substituents:

Compound Name / ID Core Scaffold Key Substituents Functional Impact
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide (Target) Benzo[d]thiazole-2(3H)-ylidene - 3-Allyl
- 6-Sulfamoyl
- 5-Chloro-2-nitrobenzamide
- Allyl enhances lipophilicity; sulfamoyl improves solubility; nitro group aids electron-deficient interactions .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole - 5-Chloro thiazole
- 2,4-Difluorobenzamide
- Fluorine atoms increase metabolic stability; chloro-thiazole enhances bioactivity via halogen bonding .
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a, ) Thiadiazole - Acetylpyridinyl
- Phenyl
- Acetylpyridinyl improves π-π stacking; phenyl enhances hydrophobic interactions .
N-(3-Benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline (37, ) Thiazole - 4-Nitrophenyl
- Benzyl
- Nitrophenyl contributes to redox activity; benzyl increases steric bulk .

Physicochemical Properties

Key physicochemical data from analogs:

Compound Melting Point (°C) Yield (%) IR (C=O stretch, cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported Not reported Expected ~1600–1680 Anticipated aromatic H: 7.2–8.5; allyl H: ~5–6
Compound 6 () 160 70 1606 7.36–7.72 (10H, Ar-H); 8.13 (d, J=8 Hz)
Compound 8a () 290 80 1679, 1605 2.49 (s, CH3); 8.39 (d, J=8 Hz)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Not reported Not reported Not reported C4—H4⋯F2 hydrogen bonds stabilize crystal packing

Notes:

  • The target compound’s sulfamoyl group likely improves aqueous solubility compared to non-sulfonamide analogs (e.g., ’s 8a, which lacks polar groups) .
  • The nitro group in the target compound may enhance electrophilicity, similar to the 4-nitrophenyl group in ’s compound 37, which facilitates interactions with nucleophilic enzyme sites .

Key Research Findings and Gaps

Synthetic Challenges : The target compound’s allyl and sulfamoyl groups may require specialized conditions (e.g., protecting groups for sulfamoyl) absent in simpler analogs like ’s compounds .

Biological Data: Limited evidence exists for the target compound’s activity. However, structurally related compounds () show promise in enzyme inhibition and antimicrobial applications, suggesting avenues for testing .

Crystallographic Insights : ’s compound reveals hydrogen-bonding networks critical for stability—a feature the target compound may exploit via its nitro and sulfamoyl groups .

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide is a complex organic compound that has attracted interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of approximately 419.5 g/mol. The structure includes several key functional groups that are critical for its biological activities.

Feature Description
Molecular FormulaC18H17N3O3SC_{18}H_{17}N_{3}O_{3}S
Molecular Weight419.5 g/mol
Key Functional GroupsThiazole ring, sulfonamide, allyl group

The biological activity of this compound can be attributed to its interactions with various biological targets:

Antibacterial Activity : The sulfonamide group is known for its antimicrobial properties. It functions by inhibiting folate synthesis, which is essential for bacterial growth. Similar compounds have demonstrated effectiveness against a range of bacterial strains.

Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and the disruption of mitochondrial function. This mechanism is typical among many anticancer agents that target cellular metabolism and survival pathways.

Case Studies and Experimental Data

A study evaluating the antibacterial activity of various benzo[d]thiazole derivatives found that compounds with sulfonamide functionalities exhibited strong inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural features such as the sulfonamide group in enhancing antibacterial potency .

In another investigation focused on anticancer activity, a related thiazole compound was shown to activate caspases in human cancer cell lines, leading to increased apoptosis rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.